molecular formula C8H7NO5 B1206711 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde CAS No. 80547-69-9

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Cat. No. B1206711
CAS RN: 80547-69-9
M. Wt: 197.14 g/mol
InChI Key: PYLFOUFNUBQBGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde" and related compounds has been explored through various chemical pathways. One approach involves the nitration of methoxybenzaldehydes, followed by specific substitutions to introduce the hydroxy group. Detailed synthesis routes focus on optimizing yield, purity, and environmental impact, reflecting the growing emphasis on green chemistry principles in chemical synthesis.

Molecular Structure Analysis

The molecular structure of "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde" has been analyzed using techniques such as density functional theory (DFT), which provides insights into the compound's conformational stability, vibrational frequencies, and electronic properties (Nataraj, Balachandran, & Karthick, 2011). Such studies reveal the influence of the substituent groups on the compound's geometry and reactivity.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has been identified as a product in the heterogeneous reaction of coniferyl alcohol with NO3 radicals, highlighting its relevance in atmospheric chemistry. Coniferyl alcohol is a marker compound for wood smoke emissions, and the study of its reactions provides insights into the chemical behaviors of wood smoke in the atmosphere (Liu, Wen, & Wu, 2017).

Molecular Structure and Spectroscopy

This compound has been the subject of detailed structural and spectroscopic analysis. Using techniques like Fourier transform infrared spectroscopy (FT-IR) and Raman measurements, researchers have explored its molecular structure and vibrational spectra. Such studies are crucial for understanding the physical and chemical properties of the molecule (Nataraj, Balachandran, & Karthick, 2011).

Biological Activity

In the field of biochemistry, 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde has been identified as a potential inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This finding suggests its potential application in the study of neurological processes and diseases (Pérez et al., 1992).

Photocatalysis and Oxidation Studies

Research into the photocatalytic oxidation of aromatic alcohols, including methoxybenzyl alcohols, has indicated the role of this compound in environmental and synthetic chemistry. The introduction of substituents like methoxy groups has shown to influence the oxidation rate and product selectivities, which is important for the design of efficient photocatalytic systems (Marotta et al., 2013).

Crystallography

The compound has also been explored in crystallographic studies, providing valuable information about its solid-state properties. Understanding these properties is essential for the development of pharmaceuticals and materials science applications (Garden et al., 2004).

Chemical Synthesis

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a key intermediate in various chemical syntheses. Its transformation into other compounds and the exploration of its reactivity have implications for the development of new pharmaceuticals and organic compounds (Havaldar, Bhise, & Burudkar, 2004).

Polymorphism Studies

Investigations into polymorphism of related compounds have provided insights into the physical properties and stability of this compound, which are critical for its application in various industrial processes (Wishkerman, Bernstein, & Stephens, 2006).

properties

IUPAC Name

3-hydroxy-4-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFOUFNUBQBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230383
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80230383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

CAS RN

80547-69-9
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Record name 80547-69-9
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Record name 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isovanillin (500 gm) and acetic acid (1750 ml) were cooled to −5 to 0° C. To this solution, nitric acid (750 ml) was charged slowly at −5 to 0° C. with stirring. The temperature of the reaction mass was slowly raised to 25-30° C. and maintained for 12 hours. The reaction mass was quenched into ice water (4 kg), the solids filtered and washed with water (2 lt). The solids were stirred with a 1% sodium bicarbonate solution (1 lt), filtered and dried at 45-50° C. The solid was dissolved in 6 volumes of ethyl acetate, ethyl acetate was distilled off up to half the volume and 3 volumes of n-Hexane were charged slowly at 45-50° C. The reaction mass was cooled slowly to 0-5° C., maintained for 1 hour, the solids filtered, washed with 0.5 volumes of 1:1 mixture of ethyl acetate:n-Hexane and dried at 45-50° C. to yield the title compound (423 gm, 65% yield).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RA Perez, E Fernandez-Alvarez, O Nieto… - Journal of medicinal …, 1992 - ACS Publications
… Our results on the kinetic behavior of 3-hydroxy-4methoxy-5-nitrobenzaldehyde (5) are in disagreement with those of Borchardt et al.,19 which showed a competitive inhibition of …
Number of citations: 36 pubs.acs.org
RT Borchardt, JH Huber, M Houston - Journal of medicinal …, 1982 - ACS Publications
… g of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (15)4 was added to the mixture in one portion with stirring. The ice bath was removed, and the temperature was allowed to rise, reaching …
Number of citations: 35 pubs.acs.org
TF Greene, S Wang, LM Greene… - Journal of medicinal …, 2016 - ACS Publications
Structure–activity relationships for a series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, leading to the discovery of a number of potent antiproliferative compounds, …
Number of citations: 62 pubs.acs.org
N Jatana, N Apoorva, S Malik… - … System Agents in …, 2013 - ingentaconnect.com
… Out of a series of nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde synthesized, all dihydroxyand 3-hydroxy-4-methoxy-5-nitrobenzaldehyde showed activity as COMT …
Number of citations: 31 www.ingentaconnect.com
JAR Rodrigues, AP de Oliveira Filho, PJS Moran… - Tetrahedron, 1999 - Elsevier
The reaction of phenol with acetyl nitrate in chloroform gives nitrophenol with an ortho/para ratio of 1.8. This ratio increase to 13.3 when the reaction was carried out with acetyl nitrate …
Number of citations: 58 www.sciencedirect.com

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